molecular formula C20H24FN3O4 B12169152 Tert-butyl {1-[(8-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate

Tert-butyl {1-[(8-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate

Cat. No.: B12169152
M. Wt: 389.4 g/mol
InChI Key: JBSJTPUFQIDYKK-UHFFFAOYSA-N
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Description

Tert-butyl {1-[(8-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate is a complex organic compound that features a quinoline moiety, a piperidine ring, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {1-[(8-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis or Friedländer synthesis.

    Introduction of the Fluoro and Hydroxy Groups: The 8-fluoro and 4-hydroxy groups are introduced via selective fluorination and hydroxylation reactions.

    Coupling with Piperidine: The quinoline derivative is then coupled with a piperidine derivative through a carbonylation reaction.

    Formation of the Carbamate Group: Finally, the tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Tert-butyl {1-[(8-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl {1-[(8-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: The compound could modulate pathways related to oxidative stress, inflammation, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with a similar carbamate group.

    Fluoroquinolines: Compounds with a similar quinoline structure but different substituents.

    Piperidine derivatives: Compounds with a piperidine ring but different functional groups.

Uniqueness

Tert-butyl {1-[(8-fluoro-4-hydroxyquinolin-3-yl)carbonyl]piperidin-4-yl}carbamate is unique due to its combination of a quinoline moiety, a piperidine ring, and a tert-butyl carbamate group, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C20H24FN3O4

Molecular Weight

389.4 g/mol

IUPAC Name

tert-butyl N-[1-(8-fluoro-4-oxo-1H-quinoline-3-carbonyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C20H24FN3O4/c1-20(2,3)28-19(27)23-12-7-9-24(10-8-12)18(26)14-11-22-16-13(17(14)25)5-4-6-15(16)21/h4-6,11-12H,7-10H2,1-3H3,(H,22,25)(H,23,27)

InChI Key

JBSJTPUFQIDYKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3F

Origin of Product

United States

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